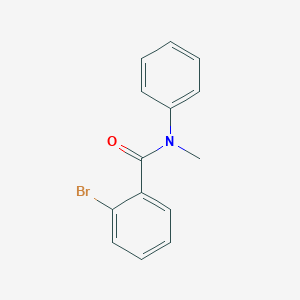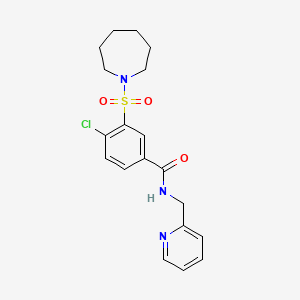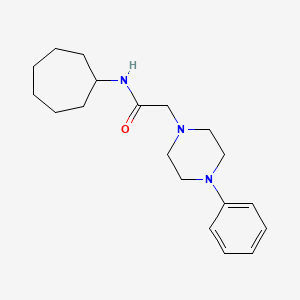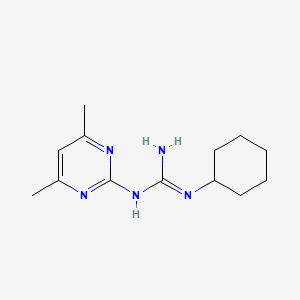![molecular formula C14H15ClFNO3 B5496997 8-(2-chloro-4-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5496997.png)
8-(2-chloro-4-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-(2-chloro-4-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane” is a spiro compound, which means it contains two rings that share a single atom . The compound contains a benzoyl group (a benzene ring attached to a carbonyl group) that is substituted with chlorine and fluorine atoms. The benzoyl group is attached to a spiro[4.5]decane ring system, which consists of two rings of four and five atoms respectively, sharing one common atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the spiro[4.5]decane ring system, the benzoyl group, and the chlorine and fluorine substituents. The presence of these functional groups and the 3D configuration of the spiro system could significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis
Again, without specific studies, it’s difficult to provide an analysis of the chemical reactions involving this compound. The reactivity of this compound would likely be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the presence of the carbonyl group in the benzoyl moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzoyl group and the chlorine and fluorine substituents could potentially increase the compound’s polarity, influencing properties such as solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
Nonlinear Optical Materials
The compound has potential applications in the field of nonlinear optics (NLO) . NLO materials are crucial for the development of optoelectronic devices such as optical switches, modulators, and frequency converters. The presence of a conjugated system and donor-acceptor groups in the compound’s structure could lead to enhanced electronic NLO polarization response, which is desirable for high-performance optical materials .
Antibacterial Agents
Schiff bases, which can be derived from similar compounds, exhibit a broad range of biological activities, including antibacterial properties. The imine group (–N=CH–) in these compounds is known to play a role in biological systems, particularly in transamination and racemization reactions. Therefore, derivatives of the given compound may serve as effective antibacterial agents .
Molecular Sensing
The compound’s ability to form centrosymmetric space groups in a monoclinic crystal system can be exploited in molecular sensing technologies. X-ray diffraction studies of such systems can provide valuable insights into molecular geometry, which is essential for designing sensitive and selective sensors .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withGlycogen phosphorylase, liver form .
Mode of Action
It’s known that the compound’s interaction with its targets leads to changes at the molecular level . The benzyl groups of similar compounds are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions .
Propiedades
IUPAC Name |
(2-chloro-4-fluorophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO3/c15-12-9-10(16)1-2-11(12)13(18)17-5-3-14(4-6-17)19-7-8-20-14/h1-2,9H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUWTYCVPZZTKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198611 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-(2-Chloro-4-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-furamide](/img/structure/B5496916.png)

![N-[2-(4-chlorophenyl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5496921.png)
![3-[(2-chlorobenzyl)thio]-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5496926.png)




![rel-(4aS,8aR)-6-(2,3-dihydro-1H-inden-2-yl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5496984.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}nicotinamide](/img/structure/B5496990.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-biphenylcarboxamide](/img/structure/B5496998.png)

![3-({1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid](/img/structure/B5497009.png)